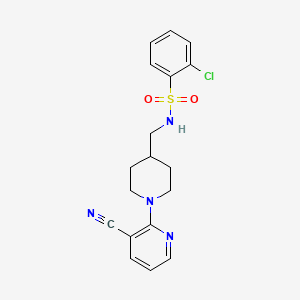![molecular formula C17H14FNO3 B2467159 N-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide CAS No. 1050586-21-4](/img/structure/B2467159.png)
N-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “N-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide” is not explicitly mentioned in the available literature .Chemical Reactions Analysis
The chemical reactions involving “N-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide” are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide” are not explicitly mentioned in the available literature .科学的研究の応用
Benzoxaborole Compounds: Versatile Applications in Medicinal Chemistry
Benzoxaboroles, though not directly N-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide, offer insight into the potential research applications of structurally complex compounds. Benzoxaboroles have broad applications in medicinal chemistry, leading to the discovery of new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. Their mechanism involves inhibiting enzymes essential in the lifecycle of various pathogens, highlighting the potential for similar compounds to be explored for their pharmacological benefits (Nocentini, Supuran, & Winum, 2018).
Benzene-1,3,5-tricarboxamide: A Building Block for Supramolecular Chemistry
The study of benzene-1,3,5-tricarboxamide (BTA) derivatives, similar in their structural innovation and application, underscores the significance of molecular design in supramolecular chemistry. BTAs, utilized in nanotechnology, polymer processing, and biomedical applications, exemplify how compounds like N-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide could be foundational in developing new materials and therapeutic agents due to their ability to self-assemble and interact with biological molecules (Cantekin, de Greef, & Palmans, 2012).
Amyloid Imaging in Alzheimer's Disease
In the context of Alzheimer's disease research, compounds with specific binding properties, like the benzoxazole and benzothiazole derivatives used for amyloid imaging, demonstrate the critical role of chemical specificity in diagnostic applications. Such studies suggest that N-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide could be tailored for binding to specific biological targets, contributing to advancements in diagnostic imaging and understanding of disease mechanisms (Nordberg, 2007).
Synthesis and Application of Benzofused Thiazole Derivatives
Research focused on the synthesis and pharmacological evaluation of benzofused thiazole derivatives as antioxidant and anti-inflammatory agents indicates a pathway for the development of novel therapeutic compounds. This area of study exemplifies how derivatives of complex molecules like N-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide could be synthesized and evaluated for their potential benefits in treating inflammatory conditions and oxidative stress (Raut et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c18-12-3-1-11(2-4-12)17(7-8-17)16(20)19-13-5-6-14-15(9-13)22-10-21-14/h1-6,9H,7-8,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEYUQUMZREFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

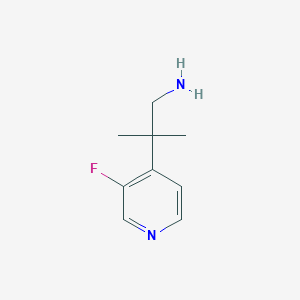

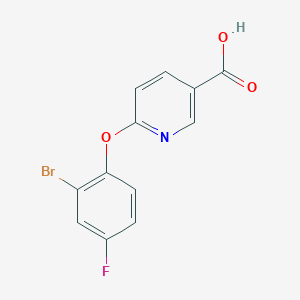
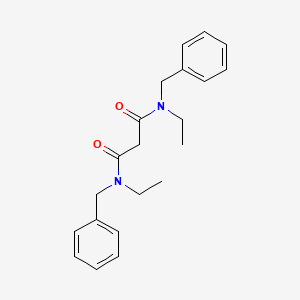
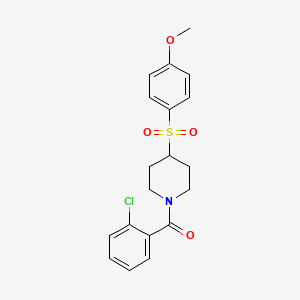

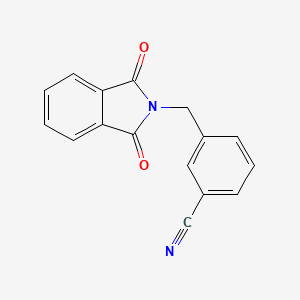
![2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2467090.png)
![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B2467091.png)
![N-(2-ethoxybenzyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2467093.png)
![4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2467094.png)

![6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2467097.png)
